molecular formula C19H14ClN3O4 B3532414 N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide

N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide

Cat. No. B3532414
M. Wt: 383.8 g/mol
InChI Key: DGHILMNMKCTIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide also modulates the activity of other signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
In preclinical studies, N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide has been shown to inhibit the growth and survival of B-cell malignancies and modulate the activity of immune cells. N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide has several advantages for lab experiments, including its selectivity for BTK and its ability to modulate other signaling pathways. However, N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide has some limitations, including its poor solubility and bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the research and development of N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide. One direction is to improve the pharmacokinetic properties of N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide, such as its solubility and bioavailability, to enhance its efficacy in vivo. Another direction is to investigate the potential of N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanisms of action of N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide and its potential applications in other diseases.
Conclusion
In conclusion, N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. Its selectivity for BTK and ability to modulate other signaling pathways make it a promising candidate for further research and development. However, further studies are needed to improve its pharmacokinetic properties and elucidate its mechanisms of action.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[(4-nitrophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4/c20-14-7-10-18(21-11-14)22-19(24)16-3-1-2-4-17(16)27-12-13-5-8-15(9-6-13)23(25)26/h1-11H,12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHILMNMKCTIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide
Reactant of Route 3
Reactant of Route 3
N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide
Reactant of Route 4
Reactant of Route 4
N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide
Reactant of Route 5
N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.